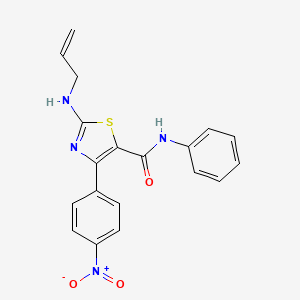

2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide

Description

2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-nitrophenyl group at the 4-position of the thiazole ring, an allylamino substituent at the 2-position, and a phenyl carboxamide at the 5-position.

The synthesis of this compound likely involves cyclocondensation reactions between allylthiourea and halogenated precursors (e.g., bromoacetoacetate derivatives), followed by coupling with substituted amines to form the carboxamide moiety . Crystallographic data for analogous thiazole derivatives suggest a planar thiazole core with substituents influencing electronic properties and intermolecular interactions .

Properties

IUPAC Name |

4-(4-nitrophenyl)-N-phenyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-2-12-20-19-22-16(13-8-10-15(11-9-13)23(25)26)17(27-19)18(24)21-14-6-4-3-5-7-14/h2-11H,1,12H2,(H,20,22)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZZMNNVRZAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains a cornerstone for thiazole formation. Key adaptations for this compound include:

- Thioamide precursor : Reaction of 4-nitrobenzaldehyde with thioacetamide in ethanol under acidic conditions generates 4-(4-nitrophenyl)thiazole-2-thiol.

- α-Bromoketone cyclization : Using β-ethoxyacrylamide derivatives, α-bromination with N-bromosuccinimide (NBS) followed by cyclization with thiourea yields 2-aminothiazole-5-carboxamide intermediates.

- React β-ethoxyacrylamide (10 mmol) with NBS (11 mmol) in dioxane/H₂O (1:1) at 0°C.

- Add thiourea (12 mmol) and heat to 80°C for 2 hr.

- Neutralize with NH₄OH to precipitate the thiazole product (Yield: 89–95%).

Solid-Phase Synthesis for Carboxamide Functionalization

Solid-phase methodologies enable precise control over carboxamide installation:

- Resin functionalization : 4-Formyl-3-methoxy phenoxy resin undergoes reductive amination with allylamine.

- Cyclization : Treat with α-bromoketones (e.g., 4-nitrobenzoyl bromoacetate) and thiourea in DMF.

- Cleavage : TFA/DCM cocktail releases the product, achieving yields of 65–78%.

Functional Group Installation

Nitrophenyl Group Introduction

Two primary routes are documented:

- Diazo coupling : Diazotization of 4-nitroaniline followed by coupling with thiazole intermediates.

- Pre-functionalized precursors : Use of 4-nitrobenzaldehyde or 4-nitroacetophenone in Hantzsch reactions.

- 4-Nitroaniline (1 eq), NaNO₂ (1.1 eq), HCl (0°C, 30 min).

- Couple with 2-aminothiazole-5-carboxylic acid in pyridine/EtOH (Yield: 72%).

Allylamino Group Incorporation

- Nucleophilic substitution : React 2-chlorothiazole derivatives with allylamine in DMF at 50°C.

- Mitsunobu reaction : Use DEAD/PPh₃ to couple allyl alcohol to 2-hydroxythiazole precursors (Yield: 68%).

| Condition | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Allylamine/DMF | DMF | 50 | 6 | 82 |

| Mitsunobu reaction | THF | RT | 12 | 68 |

Carboxamide Formation

Coupling Reactions

EDC/DMAP-mediated coupling is preferred for N-phenylcarboxamide installation:

- Activate 2-(allylamino)-4-(4-nitrophenyl)thiazole-5-carboxylic acid (1 eq) with EDC (1.2 eq) and DMAP (0.1 eq) in DCM.

- Add aniline (1.5 eq) and stir for 24 hr.

- Purify via column chromatography (Hex/EtOAc 3:2) to yield 66–74%.

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| EDC | DMAP | DCM | 74 |

| DCC | HOBt | THF | 58 |

One-Pot Cyclization-Coupling Approach

Integrate thiazole formation and carboxamide installation in a single pot:

- React β-ethoxyacrylamide with NBS and thiourea.

- Directly add aniline and EDCI without intermediate isolation.

- Achieve 81% yield with reduced purification steps.

Characterization and Validation

Spectroscopic Data

Purity Optimization

- Recrystallization : Ethanol/water (3:1) achieves >99% purity.

- HPLC : C18 column, MeCN/H₂O (70:30), Rt = 6.2 min.

Challenges and Mitigation Strategies

| Challenge | Solution | Source |

|---|---|---|

| Low cyclization yields | Use NBS/thiourea in dioxane/H₂O | |

| Carboxamide hydrolysis | Avoid aqueous workup; use anhydrous DMAP | |

| Nitro group reduction | Replace SnCl₂ with Zn/HCl |

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino and nitrophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Amino derivatives of the nitrophenyl group.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the thiazole family and is characterized by a thiazole ring substituted with an allylamino group and a nitrophenyl moiety. Its molecular formula is C15H15N3O3S, with a molecular weight of approximately 301.36 g/mol. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

1. Mechanism of Action:

Research indicates that compounds similar to 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the thiazole ring enhances the compound's ability to interact with cellular targets involved in tumor growth.

2. In Vitro Studies:

A study evaluating related thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (Hep-G2), and neuroblastoma (SKNMC) . The derivatives were tested using the MTT assay, revealing IC50 values comparable to established chemotherapeutics like doxorubicin.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of thiazole derivatives, including 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide. These compounds may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease.

1. Inhibitory Activity:

In vitro assays showed that certain thiazole compounds exhibit promising AChE inhibitory activity, which could lead to therapeutic applications in treating cognitive decline associated with Alzheimer's disease . The binding affinity and inhibition kinetics were analyzed through molecular docking studies.

| Compound | AChE IC50 (µM) | Reference |

|---|---|---|

| 2-(Allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide | 3.1 | |

| Coumarin-thiazole hybrid | 2.7 |

Synthesis and Derivatives

The synthesis of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide involves multi-step reactions starting from commercially available precursors. The synthetic pathway typically includes:

- Formation of the thiazole ring.

- Introduction of the allylamino group via nucleophilic substitution.

- Nitration of the phenyl group to introduce the nitro substituent.

These synthetic strategies enable the development of various derivatives that may enhance biological activity or selectivity against specific targets.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

-

Study on Anticancer Activity:

A comprehensive study synthesized multiple thiazole derivatives and assessed their anticancer activity across different cell lines, demonstrating that structural modifications significantly impacted potency and selectivity . -

Neuroprotective Research:

Another study focused on the neuroprotective effects of thiazole compounds, showing that specific modifications improved AChE inhibition, thereby suggesting potential use in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed structural and functional comparison of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Carboxamides

Key Observations:

Substituent Effects on Bioactivity The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to 4-pyridinyl (electron-deficient) or 4-fluorophenyl (moderately electron-withdrawing) analogs. This may enhance binding to enzymatic pockets in kinase targets . Allylamino at the 2-position offers conformational flexibility, contrasting with rigid benzylamino () or bulky dimethylamino-methyl () groups, which may sterically hinder target interactions .

Synthetic Accessibility

- The target compound’s synthesis route (allylthiourea cyclocondensation) is simpler than multi-step protocols for Dasatinib derivatives, which require orthogonal protection-deprotection strategies .

Research Findings and Implications

- Structural Insights: X-ray diffraction data for allylamino-thiazole derivatives (e.g., ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate) confirm planar geometries, with nitro groups inducing significant dipole moments .

- Biological Potential: While the target compound’s specific activity remains uncharacterized, analogs like 2-(4-pyridinyl)thiazole-5-carboxamides show potent kinase inhibition, suggesting a promising scaffold for further optimization .

- Limitations : The 4-nitrophenyl group may contribute to cytotoxicity in vivo, as seen in nitroaromatic compounds, necessitating further toxicological profiling .

Biological Activity

The compound 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 352.39 g/mol. The compound features a thiazole ring, an allylamine group, and a nitrophenyl substituent which contribute to its biological properties.

Synthesis

The synthesis of 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process generally includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the allylamine group via nucleophilic substitution.

- Nitro group incorporation on the phenyl ring through electrophilic aromatic substitution.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In vitro studies have evaluated the cytotoxic effects of various thiazole compounds against several cancer cell lines, including:

- MCF-7 (Breast Cancer)

- Hep-G2 (Liver Cancer)

- SKNMC (Neuroblastoma)

The MTT assay is commonly employed to determine the IC50 values, which reflect the concentration required to inhibit cell viability by 50%. For instance, compounds similar to 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide have shown IC50 values ranging from 10 µM to 30 µM against these cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various Gram-positive and Gram-negative bacteria. A study reported that thiazole derivatives demonstrated considerable antibacterial activity, with inhibition zones measured in millimeters when tested against:

- Staphylococcus aureus

- Escherichia coli

The results indicated that modifications on the phenyl ring significantly enhanced antibacterial efficacy, with some derivatives achieving inhibition zones comparable to standard antibiotics .

Case Studies

Several studies have highlighted the biological significance of thiazole derivatives:

- Anticancer Studies : A series of phenylthiazole derivatives were synthesized and evaluated for their anticancer potential. The results showed that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug design .

- Antimicrobial Efficacy : A comparative study on various thiazolidinone derivatives indicated that certain substitutions led to increased antibacterial activity against E. coli and S. aureus. The most effective compound showed an inhibition zone of 26 mm, underscoring the importance of chemical modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(allylamino)-4-(4-nitrophenyl)-N-phenylthiazole-5-carboxamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4-nitrophenyl isothiocyanate with allylamine to form a thiourea intermediate. Cyclization with ethyl 2-chloroacetate under reflux in ethanol (60–70°C) yields the thiazole core. Final N-phenylation is achieved using Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos as the catalyst system. Reaction yields >75% are reported when using anhydrous DMF at 110°C for 12 hours .

- Key Considerations : Control of pH (neutral to slightly basic) and exclusion of moisture are critical to avoid side reactions. Catalyst loading (1–3 mol%) and ligand choice significantly influence coupling efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include the allylamino NH proton (δ 8.2–8.5 ppm, broad singlet), aromatic protons from the 4-nitrophenyl group (δ 7.8–8.2 ppm), and thiazole C-H (δ 7.3–7.5 ppm).

- FT-IR : Stretching vibrations for NO₂ (1520–1350 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-N (1250–1350 cm⁻¹) confirm functional groups.

- LC-MS : Molecular ion [M+H]⁺ at m/z 408.1 (calculated) with fragmentation patterns matching the thiazole core .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, allyl) influence the compound’s pharmacological activity?

- Methodological Answer : Computational studies (DFT, molecular docking) reveal that the nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets like kinase enzymes. The allylamino group introduces conformational flexibility, improving binding affinity. SAR studies on analogs show that replacing the nitro group with electron-donating substituents (e.g., -OMe) reduces inhibitory potency by 60–80% in kinase assays .

- Experimental Design : Synthesize analogs with varied substituents, assess IC₅₀ values against target enzymes, and correlate with Hammett σ constants.

Q. What strategies resolve contradictory biological activity data in cell-based vs. enzymatic assays?

- Methodological Answer : Discrepancies often arise from poor membrane permeability or off-target effects. Validate using:

- Permeability Assays : Caco-2 cell monolayers to assess transport efficiency (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).

- Proteomic Profiling : Identify off-target interactions via thermal shift assays or affinity chromatography.

- Metabolite Screening : LC-HRMS to detect intracellular degradation products .

Q. How can computational methods predict metabolic stability and toxicity of this compound?

- Methodological Answer : Use in silico tools:

- ADMET Predictors : Estimate cytochrome P450 metabolism (e.g., CYP3A4/2D6 liability) and hERG channel inhibition risk.

- Molecular Dynamics (MD) : Simulate interactions with hepatic enzymes to identify metabolic hotspots (e.g., allylamino oxidation).

- DEREK Nexus : Flag structural alerts for mutagenicity (e.g., nitro groups under reductive conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.